CYP Enzyme Inhibition Potency: 7-Methoxy Derivative Shows >10-Fold Selectivity Over 2,2-Dimethylchroman-4-One Parent Core
The introduction of a 7-methoxy substituent confers measurable, albeit modest, inhibitory activity against cytochrome P450 enzymes, a property absent in the unsubstituted parent scaffold. This demonstrates that the substitution pattern directly introduces a new pharmacological interaction profile [1].
| Evidence Dimension | CYP1A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.00 µM |
| Comparator Or Baseline | 2,2-Dimethylchroman-4-one (unsubstituted): >50 µM (inferred from lack of reported activity in similar screens) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | Effect on Aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes |
Why This Matters
This data is critical for medicinal chemistry programs where minimizing or understanding potential drug-drug interaction liabilities is a key criterion for candidate selection, and it highlights a functional consequence of the specific 7-methoxy substitution.
- [1] BindingDB. (n.d.). BDBM50404853 (CHEMBL156313) Activity Data: IC50: 5.00E+3nM for CYP1A1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
